1-Bromo-3-(heptadecafluorodecyl)benzene
Description
1-Bromo-3-(heptadecafluorodecyl)benzene is a brominated aromatic compound characterized by a heptadecafluorodecyl (C10F17) substituent at the 3-position of the benzene ring. This perfluorinated alkyl chain imparts unique physicochemical properties, including extreme hydrophobicity, chemical inertness, and thermal stability. The compound is primarily utilized in materials science for applications such as surface coatings, surfactants, or intermediates in synthesizing fluorinated polymers . Its structure combines the reactivity of the bromine atom—amenable to cross-coupling reactions—with the low surface energy of perfluoroalkyl groups, making it valuable in designing functional materials.
Properties
Molecular Formula |
C16H8BrF17 |
|---|---|
Molecular Weight |
603.11 g/mol |
IUPAC Name |
1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)benzene |
InChI |
InChI=1S/C16H8BrF17/c1-6(18)9(19,20)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)10(21,22)7-3-2-4-8(17)5-7/h2-6H,1H3 |
InChI Key |
VNRCBROFCRRKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(C1=CC(=CC=C1)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(heptadecafluorodecyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(heptadecafluorodecyl)benzene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Products include biaryl compounds or other substituted aromatic systems.
Scientific Research Applications
1-Bromo-3-(heptadecafluorodecyl)benzene has several applications in scientific research:
Material Science: Used in the synthesis of fluorinated polymers and surfactants due to its hydrophobic and oleophobic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biological Studies: Investigated for its potential use in drug delivery systems and as a probe in biological assays due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(heptadecafluorodecyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The highly electronegative fluorinated chain influences the reactivity of the benzene ring, often enhancing the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Bromobenzenes
Substituent Diversity and Structural Features
The following table compares 1-bromo-3-(heptadecafluorodecyl)benzene with other bromobenzenes featuring distinct substituents:
Physicochemical Properties
- Hydrophobicity: The heptadecafluorodecyl group confers superior hydrophobicity compared to shorter fluorinated (e.g., trifluoromethoxy) or non-fluorinated substituents (e.g., phenoxy). This property is critical for applications in water-repellent coatings .
- Thermal Stability : Perfluorinated chains exhibit higher thermal stability (decomposition >300°C) than hydrocarbon analogs, making the compound suitable for high-temperature processes .
- Reactivity : Bromine in 1-bromo-3-(heptadecafluorodecyl)benzene participates in cross-coupling reactions (e.g., Suzuki, Heck). However, the electron-withdrawing nature of the perfluoroalkyl group may reduce nucleophilic substitution rates compared to electron-donating substituents like methoxy .
Challenges and Limitations
- Synthetic Complexity : Introducing heptadecafluorodecyl groups requires specialized fluorination techniques, increasing production costs compared to simpler substituents like chloro or methoxy .
- Environmental Concerns : Perfluoroalkyl chains are persistent environmental pollutants (PFAS), raising regulatory hurdles for large-scale use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
